molecular formula C4Cl6O3 B1210623 Trichloroacetic anhydride CAS No. 4124-31-6

Trichloroacetic anhydride

Cat. No.: B1210623
CAS No.: 4124-31-6
M. Wt: 308.7 g/mol
InChI Key: MEFKFJOEVLUFAY-UHFFFAOYSA-N
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Description

Trichloroacetic anhydride (chemical formula: (Cl₃CCO)₂O) is a highly reactive acylating agent derived from trichloroacetic acid. It features two trichloroacetyl groups linked by an oxygen atom, with three electron-withdrawing chlorine atoms on each acetyl group. This structure enhances the electrophilicity of its carbonyl carbons, making it a potent reagent in organic synthesis. Key applications include:

  • Acylation reactions: Used to introduce trichloroacetyl groups into substrates such as amines, alcohols, and thiols .
  • Cyclization: Facilitates solvent-free Friedel–Crafts cyclizations to form benzothiepins, dibenzoxepins, and other heterocycles .
  • Stabilization: In situ generation of trichloroacetic acid (from its anhydride) aids in stabilizing reactive intermediates, such as deuterated sulfanes (D₂S₂), by reducing volatility and decomposition .

Its reactivity necessitates careful handling, as it is classified as corrosive and requires separate storage from bases and oxidizing agents .

Preparation Methods

Transanhydridization with Acetic Anhydride

The most widely documented method for TCAA synthesis involves the transanhydridization of trichloroacetic acid (TCAA) with acetic anhydride. This approach, detailed in DE3107108A1 , avoids the generation of corrosive byproducts such as hydrogen chloride or phosphoric acid, which are common in older methods .

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where acetic anhydride acts as both a solvent and a reactant. The molar ratio of trichloroacetic acid to acetic anhydride is critical, with optimal yields achieved at a 1:1 to 1:10 ratio . The mixture is maintained at 10–70°C for 0.5–5 hours, followed by fractional distillation under reduced pressure (20–100°C head temperature) to isolate TCAA .

Yield and Scalability

This method achieves yields exceeding 85% under vacuum distillation. A key advantage is the recyclability of excess acetic anhydride and byproduct acetic acid, enhancing cost efficiency for industrial-scale production .

Table 1: Optimal Parameters for Transanhydridization

ParameterRange
Molar Ratio (TCAA:Ac₂O)1:1 to 1:10
Temperature10–70°C
Reaction Time0.5–5 hours
Distillation Pressure23–760 mmHg
Yield85–90%

TPPO-Catalyzed Synthesis with Oxalyl Chloride

A novel method reported in ACS Omega (2022) utilizes triphenylphosphine oxide (TPPO) as a catalyst to convert trichloroacetic acid directly into its anhydride using oxalyl chloride . This room-temperature process is notable for its rapid reaction time (<1 hour) and high efficiency.

Catalytic Cycle and Solvent Effects

TPPO facilitates the in situ generation of trichloroacetyl chloride, which subsequently reacts with additional TCAA to form the anhydride. Acetonitrile (CH₃CN) is the preferred solvent due to its ability to dissolve both TPPO and oxalyl chloride, achieving yields up to 88% .

Table 2: TPPO-Catalyzed Synthesis Conditions

ParameterValue
Catalyst Loading10 mol% TPPO
SolventAcetonitrile
Temperature25°C
Reaction Time1 hour
Yield88%

Chlorination-Based Precursor Strategies

Historical methods, such as those described in US2613220A , involve chlorinating acetic acid or acetic anhydride to produce trichloroacetic acid, which is then converted to TCAA . Although less direct, this approach remains relevant for integrated manufacturing processes.

Chlorination Process Details

A mixture of glacial acetic acid (15–75%) and acetic anhydride (25–85%) is chlorinated at 70–170°C until trichloroacetic acid dominates (>90% purity) . Subsequent transanhydridization with acetic anhydride yields TCAA.

Byproduct Management

Chlorination generates hydrogen chloride gas, which requires scrubbing. Modern adaptations integrate HCl capture systems to produce hydrochloric acid for downstream applications, improving sustainability .

Comparative Analysis of Methods

Efficiency and Practicality

  • Transanhydridization : Best for large-scale production due to mild conditions and recyclability .

  • TPPO-Catalyzed : Ideal for lab-scale synthesis with rapid results but limited by oxalyl chloride’s hazards .

  • Chlorination Route : Primarily for TCAA precursor synthesis; less efficient for direct anhydride production .

Environmental Impact

The TPPO method’s room-temperature operation reduces energy consumption, while transanhydridization’s closed-loop system minimizes waste . Chlorination, however, requires robust emissions control .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Acylated Compounds: Formed from the reaction with amines or alcohols.

    Stable Derivatives: Produced during derivatization, which are useful for analytical purposes.

Scientific Research Applications

Chemical Synthesis

Reactivity and Derivatization:
Trichloroacetic anhydride is primarily utilized as a derivatization reagent. It is particularly effective in the analysis of various drugs and metabolites, including:

  • Amphetamines: Used in the derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.
  • Methamphetamine and 3,4-methylenedioxymethamphetamine: Similar applications as with amphetamines .

Synthesis of Complex Molecules:
The compound serves as a key intermediate in the synthesis of more complex organic structures. For example, it can react with 2-methyl-pyridine to form trichloroacetonylpyridine, which has further applications in organic synthesis .

Analytical Chemistry

Gas-Liquid Chromatography:
this compound is employed in the determination of metabolites from l-alpha-acetylmethadol (LAAM), such as noracetylmethadol and dinoracetylmethadol, through electron capture gas-liquid chromatography. This method enhances the detection sensitivity and specificity of these compounds in biological samples .

Environmental Analysis:
The compound is also relevant in environmental chemistry for analyzing chlorinated compounds resulting from water disinfection processes. Its ability to form derivatives aids in identifying and quantifying these substances in environmental samples .

Biological Research

Toxicological Studies:
this compound has been involved in studies investigating its carcinogenic potential. Research on trichloroacetic acid, a related compound, has shown increased incidences of liver tumors in animal models when exposed to high concentrations over extended periods. Such findings highlight the importance of understanding the implications of this compound's use in biological systems .

Pharmaceutical Applications

Drug Development:
In pharmaceutical research, this compound is used for modifying drug candidates to improve their pharmacokinetic properties. Its ability to facilitate specific reactions makes it a useful tool in drug synthesis and optimization.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Chemical SynthesisDerivatization for amphetamines and related drugsEnhanced detection via GC-MS
Analytical ChemistryMetabolite determination from LAAMIncreased sensitivity and specificity
Biological ResearchToxicological studies on carcinogenicityInsights into safety and health impacts
Pharmaceutical ApplicationsModifying drug candidatesImproved pharmacokinetics

Mechanism of Action

Trichloroacetic anhydride exerts its effects primarily through acylation and derivatization reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the electron-withdrawing effect of the three chlorine atoms, which makes the carbonyl carbon highly electrophilic .

Comparison with Similar Compounds

Trichloroacetic anhydride is compared below with structurally related acid anhydrides, focusing on reactivity, applications, and physicochemical properties.

This compound vs. Acetic Anhydride

Property This compound Acetic Anhydride
Structure (Cl₃CCO)₂O (CH₃CO)₂O
Reactivity Higher due to strong electron-withdrawing Cl atoms Moderate
Key Applications - Cyclization reactions - Cellulose acetylation
- Stabilization of reactive intermediates - Industrial synthesis of aspirin, dyes
Volatility Low High
Safety Corrosive; stored separately Flammable; less corrosive

Mechanistic Insight : The chlorine atoms in this compound withdraw electron density from the carbonyl carbon, increasing its susceptibility to nucleophilic attack. This makes it ~10–100× more reactive than acetic anhydride in acyl substitution reactions .

This compound vs. Trifluoroacetic Anhydride

Property This compound Trifluoroacetic Anhydride
Structure (Cl₃CCO)₂O (CF₃CO)₂O
Reactivity High (Cl is less electronegative than F) Very high (stronger EWG from F)
Key Applications - Synthesis of acyl phosphates - Derivatization for GC analysis
- Peptide and nucleic acid modifications - Trifluoroacetylation of amines
Volatility Low High
Acid Strength pKa ~0.7 (trichloroacetic acid) pKa ~0.5 (trifluoroacetic acid)

Selectivity Differences : While trifluoroacetic anhydride’s higher reactivity suits rapid derivatization, this compound is preferred in low-volatility or sterically demanding reactions (e.g., D₂S₂ synthesis) .

This compound vs. Pivaloyl Chloride

Property This compound Pivaloyl Chloride
Structure (Cl₃CCO)₂O (CH₃)₃CCOCl
Reactivity High Low (steric hindrance from tert-butyl)
Key Applications - Acylation of bulky amines - Selective acylation of primary amines
By-Product Formation Minimal due to non-sulfonating nature Minimal hydrolysis by-products

Steric Effects : Pivaloyl chloride’s bulky tert-butyl group limits its use in reactions requiring high electrophilicity, whereas this compound’s planar structure enables broader substrate compatibility .

Biological Activity

Trichloroacetic anhydride (TCAA) is a chemical compound known for its significant biological activity and utility in various scientific applications, particularly in the fields of organic chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, applications in research, and safety considerations.

This compound is derived from trichloroacetic acid and is characterized by its high reactivity due to the presence of three chlorine atoms. Its chemical formula is C2Cl3O3C_2Cl_3O_3, and it exists as a colorless liquid with a pungent odor. It is highly soluble in organic solvents but reacts vigorously with water, releasing hydrochloric acid.

Mechanisms of Biological Activity

1. Derivatization Agent:
TCAA is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, including drugs and metabolites. It forms stable derivatives that enhance detection sensitivity and specificity. For instance, TCAA has been employed to analyze amphetamines in urine samples, where it aids in the formation of derivatives that are more easily detectable by mass spectrometry .

2. Nitration Catalyst:
Research has indicated that TCAA can catalyze the nitration of aromatic compounds, which is significant for analytical chemistry. In a study involving toluene, TCAA facilitated the conversion of nitrate to nitrotoluene isomers, demonstrating its effectiveness as an alternative to traditional catalysts like sulfuric acid . This method not only improves safety but also enhances the integrity of biological samples.

3. Interaction with Biological Molecules:
TCAA has been shown to interact with nucleotides, potentially influencing phosphorylation reactions. This interaction indicates its role in biochemical pathways that involve nucleotide metabolism .

Applications in Research

TCAA's unique properties make it valuable in several research domains:

  • Pharmacological Studies: TCAA is utilized in the analysis of psychoactive substances and their metabolites, aiding in toxicological assessments and drug monitoring .
  • Biochemical Assays: Its ability to form stable derivatives allows for improved quantification of biological molecules in complex matrices like blood or urine.
  • Material Science: Studies have explored TCAA's effects on polymers, such as poly(ε-caprolactone), indicating potential applications in material modification and synthesis .

Case Studies

Case Study 1: Drug Metabolite Analysis
A study focused on the quantitative determination of l-alpha-acetylmethadol (LAAM) metabolites using TCAA demonstrated its effectiveness in producing derivatives suitable for electron capture gas-liquid chromatography. The results showed enhanced sensitivity compared to other derivatizing agents, confirming TCAA's superiority in this context .

Case Study 2: Environmental Safety
Research into the environmental impact of TCAA revealed that while it poses risks due to its corrosive nature, proper handling and usage protocols can mitigate these risks. The assessment emphasized the need for safety measures when working with this compound in laboratory settings .

Safety Considerations

This compound is classified as hazardous due to its corrosive properties and potential health effects upon exposure. It can cause severe burns and irritation upon contact with skin or mucous membranes. Safety protocols should include:

  • Use of personal protective equipment (PPE) such as gloves and goggles.
  • Working within a fume hood to avoid inhalation of vapors.
  • Immediate decontamination procedures in case of exposure.

Q & A

Q. Basic: What are the optimal methods for synthesizing TCAA, and what challenges arise during purification?

TCAA is synthesized via chlorination of acetic acid using acetic anhydride as a catalyst under UV light. This reaction produces side products like acetyl chloride and chloroacetyl chloride, which require fractional distillation for isolation . Key challenges include:

  • Impurity management : Dichloroacetic and trichloroacetic acids are difficult to separate due to similar boiling points.
  • Catalyst selection : Sulfur or red phosphorus may be used as alternatives to acetic anhydride, but they introduce additional purification steps .

Mechanistic Insight :

  • Acid-driven acceleration : Halogenated anhydrides increase electrophilicity at the carbonyl carbon, enhancing reactivity .
  • Decomposition pathways : Competing hydrolysis or acid-catalyzed degradation requires careful control of stoichiometry and temperature .

Q. Methodological: How can TCAA improve derivatization efficiency in GC/MS analysis of polar metabolites?

TCAA is a robust derivatizing agent for amines and hydroxyl groups, enhancing volatility and mass spectral sensitivity. For example:

  • Amphetamines in urine : Derivatization with TCAA yields stable trifluoroacetyl derivatives with distinct high-mass fragments (e.g., m/z 91, 119), improving detection limits .
  • Comparison with other reagents : TCAA outperforms heptafluorobutyryl chloride in derivative stability but is less sensitive than pentafluorobenzoyl chloride for electron capture detection .

Protocol Optimization :

Sample prep : Use Bond Elut Certify cartridges for solid-phase extraction .

Derivatization : React TCAA (1:2 molar ratio) at 70°C for 30 min.

GC/MS conditions : Use a 5% phenyl-methyl polysiloxane column with gradient elution .

Q. Basic: What safety and stability considerations are critical when handling TCAA?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

  • Hazards : Corrosive to skin/eyes; use PPE and fume hoods .

  • Stability data :

    PropertyValueReference
    Density (25°C)1.69 g/mL
    Dielectric constant5.0 (25°C)

Q. Advanced: How does TCAA compare to TFAA in nucleoside phosphorylation and peptide acylation?

  • Nucleoside phosphorylation : TCAA forms mixed anhydrides with thymidine 5'-phosphate in dimethylformamide, enabling efficient phosphorylation. However, TFAA’s lower steric hindrance allows faster reactions but requires anhydrous conditions .
  • Peptide acylation : TCAA is less efficient than propionic anhydride for lysine blocking in mass spectrometry due to competing hydrolysis .

Case Study : In oligonucleotide synthesis, TCAA-based deblocking mixes (3% in CH₂Cl₂) achieve >95% detritylation efficiency but may require post-treatment washes to remove residual acid .

Q. Methodological: How can researchers reconcile discrepancies in derivative stability between TCAA and halogenated acylating agents?

Discrepancies arise from reagent electrophilicity and matrix effects. For example:

  • Contradiction : TCAA produces stable derivatives for methamphetamine but decomposes LAAM metabolites due to steric hindrance .
  • Resolution : Optimize derivatization pH (neutral for amines, acidic for hydroxyls) and use internal standards (e.g., deuterated analogs) to correct for matrix interference .

Properties

IUPAC Name

(2,2,2-trichloroacetyl) 2,2,2-trichloroacetate
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InChI

InChI=1S/C4Cl6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MEFKFJOEVLUFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4Cl6O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871055
Record name Trichloroacetic anhydride
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Molecular Weight

308.7 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Trichloroacetic anhydride
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CAS No.

4124-31-6
Record name Trichloroacetic anhydride
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Record name Trichloroacetic anhydride
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Record name Acetic acid, 2,2,2-trichloro-, 1,1'-anhydride
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Record name Trichloroacetic anhydride
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Record name Trichloroacetic anhydride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Trichloroacetic anhydride
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Trichloroacetic anhydride
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